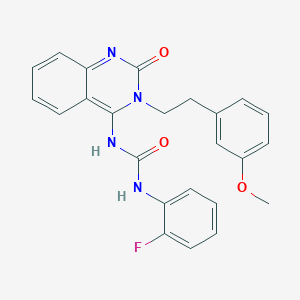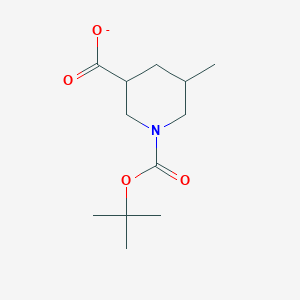
1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid typically involves the reaction of 5-methylpiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Acidic conditions: TFA in dichloromethane or HCl in methanol.
Major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
N-Boc-protected amino acids: Widely used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis.
The uniqueness of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid lies in its specific structure, which combines the Boc protecting group with a piperidine ring, making it particularly useful in the synthesis of piperidine-containing compounds.
Properties
Molecular Formula |
C12H20NO4- |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1 |
InChI Key |
BPUPMHVBVYPFDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


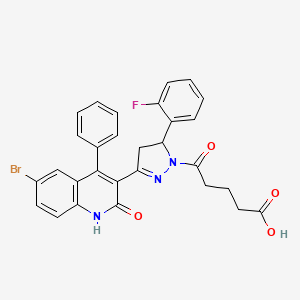

![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
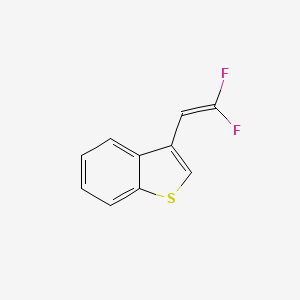
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
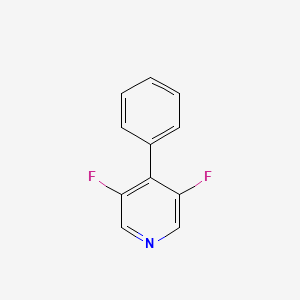
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
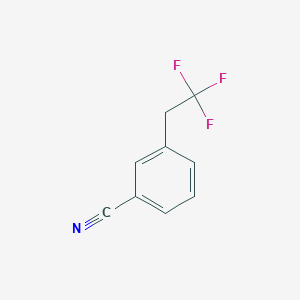
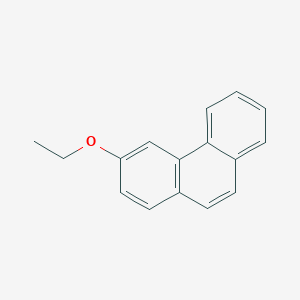
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)


